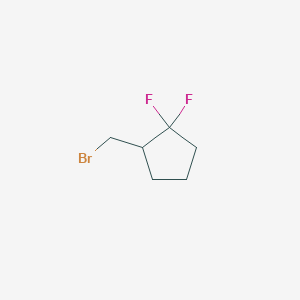

2-(Bromomethyl)-1,1-difluorocyclopentane

Description

2-(Bromomethyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative featuring a bromomethyl (-CH2Br) group and two fluorine atoms attached to the same carbon atom of the five-membered ring. The molecular formula is C6H8BrF2, with a molecular weight of 205.03 g/mol. The compound’s structure combines the steric constraints of a cyclopentane ring with the electronic effects of fluorine and bromine substituents. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, while the adjacent difluorinated carbon may enhance the compound’s stability and lipophilicity. Potential applications include its use as a building block in pharmaceutical synthesis, agrochemicals, or materials science, where fluorinated motifs are prized for their metabolic stability and bioavailability .

Propriétés

IUPAC Name |

2-(bromomethyl)-1,1-difluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-4-5-2-1-3-6(5,8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXCJWERGLFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-difluorocyclopentane typically involves the bromination of 1,1-difluorocyclopentane. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product.

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-1,1-difluorocyclopentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in a suitable solvent, such as carbon tetrachloride or dichloromethane, under controlled temperature and pressure conditions, can optimize the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-difluorocyclopentene.

Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: 2-(Hydroxymethyl)-1,1-difluorocyclopentane, 2-(Cyanomethyl)-1,1-difluorocyclopentane, or 2-(Aminomethyl)-1,1-difluorocyclopentane.

Elimination: 1,1-Difluorocyclopentene.

Oxidation: 2-(Carboxymethyl)-1,1-difluorocyclopentane.

Reduction: 2-Methyl-1,1-difluorocyclopentane.

Applications De Recherche Scientifique

2-(Bromomethyl)-1,1-difluorocyclopentane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to introduce fluorine atoms into drug molecules, enhancing their metabolic stability and bioavailability.

Material Science: Fluorinated cyclopentane derivatives are explored for their potential use in high-performance materials due to their unique chemical and physical properties.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-1,1-difluorocyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by the nucleophile. In radical reactions, the bromine radical abstracts a hydrogen atom, leading to the formation of a carbon-centered radical that can undergo further reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(bromomethyl)-1,1-difluorocyclopentane with structurally related compounds, highlighting differences in molecular features, reactivity, and applications:

Key Structural and Functional Insights:

Ring Size and Substituent Positioning: The cyclopentane ring in 2-(bromomethyl)-1,1-difluorocyclopentane offers moderate steric hindrance compared to the highly strained cyclopropane analog . In contrast, 1-bromo-2-fluorocyclopentane lacks the geminal fluorines, reducing electronic effects but allowing for cis/trans isomerism, which influences solubility and reaction pathways .

Bromoalkyl Chain Length :

- The bromomethyl group in the target compound provides a compact leaving group, favoring faster substitution compared to the bromoethyl chain in 2-(2-bromoethyl)-1,1-difluorocyclopentane .

Comparison with Linear Analogs :

- Linear 1-bromopentane lacks ring constraints and fluorine substituents, making it more reactive in SN2 reactions but less suitable for applications requiring metabolic stability or lipophilicity .

Cyclopropane Derivatives :

- The cyclopropane analog’s ring strain enhances its reactivity in ring-opening reactions, a property absent in cyclopentane-based compounds .

Activité Biologique

2-(Bromomethyl)-1,1-difluorocyclopentane is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-1,1-difluorocyclopentane is , with a molecular weight of approximately 201.03 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.03 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(Bromomethyl)-1,1-difluorocyclopentane is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex structures that may exhibit enhanced biological activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though detailed investigations are still required.

Biological Activity Studies

Recent studies have explored the biological activities of 2-(Bromomethyl)-1,1-difluorocyclopentane in various contexts:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including 2-(Bromomethyl)-1,1-difluorocyclopentane. The results indicated that this compound exhibited moderate activity against certain bacterial strains. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Cytotoxicity

In vitro tests have shown that 2-(Bromomethyl)-1,1-difluorocyclopentane displays cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Properties :

- Researchers tested various fluorinated compounds against Staphylococcus aureus and Escherichia coli.

- Results indicated that 2-(Bromomethyl)-1,1-difluorocyclopentane had a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents.

-

Cytotoxic Effects in Cancer Research :

- A study investigated the effects of this compound on human breast cancer cell lines (MCF-7).

- Findings revealed that treatment with 2-(Bromomethyl)-1,1-difluorocyclopentane resulted in significant cell death, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.